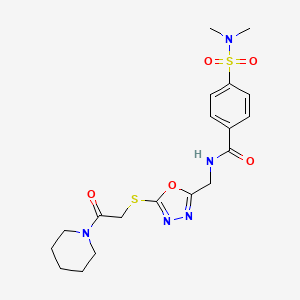![molecular formula C12H15Cl2NO B2373288 [1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol CAS No. 415946-99-5](/img/structure/B2373288.png)
[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol” are not explicitly mentioned in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for “[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol” are not available in the literature .Applications De Recherche Scientifique
Crystal Structure and Interactions
- Triprolidinium dichloranilate–chloranilic acid–methanol–water compound: This research presents a compound where the N atoms on the pyrrolidine and pyridine groups are protonated, with methanol solvent molecules disordered over two positions. The crystal structure reveals various interactions like N—H⋯O, O—H⋯O, and C—H⋯O, and also π–π interactions between benzene rings (Dayananda et al., 2012).
Molecular Structure and Synthesis
- Synthesis of 5-methoxylated 3-pyrrolin-2-ones: This study involves the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, leading to 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Physicochemical Properties and Corrosion Inhibition
- 1,2,3-Triazole derivatives as corrosion inhibitors: This research discusses how (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol functions as a corrosion inhibitor for mild steel in acidic mediums, revealing its application in protecting metal surfaces (Ma et al., 2017).
Complex Chemical Reactions
- Construction of Polyheterocyclic Systems: This paper details the construction of unique polyheterocyclic compounds through a multicomponent reaction, demonstrating the versatility of compounds with pyrrolidine components in complex chemical syntheses (Cao et al., 2019).
Applications in Organic Chemistry
- Synthesis of highly substituted pyrroles: A study outlines the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst, showing the use of pyrrolidine-related compounds in the synthesis of complex organic structures (Saeidian et al., 2013).
Mécanisme D'action
Target of Action
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of action of 2,4-dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to have a direct virucidal effect on certain viruses .
Result of Action
2,4-dichlorobenzyl alcohol, a structurally related compound, is known to have antiseptic properties, suggesting that it may have a bactericidal or virucidal effect .
Action Environment
It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to maintain antimicrobial activity for 5 to 10 minutes after brushing .
Safety and Hazards
Propriétés
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYWUHVYUYHVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=C(C=C2)Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)

![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)


![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)